molecular formula C9H9ClN2O3S B7882050 3-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoic acid hydrochloride

3-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoic acid hydrochloride

Cat. No.: B7882050
M. Wt: 260.70 g/mol
InChI Key: WOBYQKVIPUISSU-UHFFFAOYSA-N
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Description

3-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoic acid hydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a thieno[2,3-d]pyrimidin core and a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoic acid hydrochloride typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidin core. This can be achieved through cyclization reactions involving thiophene derivatives and appropriate pyrimidinyl precursors. Subsequent functionalization introduces the propanoic acid group, followed by hydrochloride formation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the thieno[2,3-d]pyrimidin core to its oxidized derivatives.

  • Reduction: Reduction of the pyrimidinyl ring or the propanoic acid moiety.

  • Substitution: Replacement of hydrogen atoms or functional groups on the thieno[2,3-d]pyrimidin core.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents such as potassium permanganate or chromium(VI) oxide.

  • Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution reactions often involve nucleophiles or electrophiles under controlled conditions.

Major Products Formed:

  • Oxidation products may include various oxidized derivatives of the thieno[2,3-d]pyrimidin core.

  • Reduction products can yield reduced forms of the pyrimidinyl ring or propanoic acid moiety.

  • Substitution products may result in derivatives with altered functional groups on the core structure.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoic acid hydrochloride can be employed in the study of enzyme inhibitors or as a tool compound to probe biological pathways.

Medicine: In the medical field, this compound may have potential as a therapeutic agent. Its ability to interact with specific molecular targets can be explored for drug development purposes.

Industry: In industry, this compound can be utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 3-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other biomolecules. The compound may modulate biological pathways by binding to these targets and influencing their activity.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate specific enzymes, leading to changes in metabolic pathways.

  • Receptors: Binding to receptors can trigger signaling cascades that affect cellular processes.

  • Biomolecules: Interaction with other biomolecules can modulate their function and impact biological outcomes.

Comparison with Similar Compounds

  • 3-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanoic acid

  • 2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-ethylphenyl)acetamide

Uniqueness: 3-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoic acid hydrochloride stands out due to its specific structural features and potential applications. Its unique combination of the thieno[2,3-d]pyrimidin core and propanoic acid moiety distinguishes it from other similar compounds, making it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

3-(4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S.ClH/c12-7(13)1-3-11-5-10-8-6(9(11)14)2-4-15-8;/h2,4-5H,1,3H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBYQKVIPUISSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=O)N(C=N2)CCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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